molecular formula C10H18BrNO2 B2401499 Tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate CAS No. 2413869-06-2

Tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate

Cat. No.: B2401499
CAS No.: 2413869-06-2
M. Wt: 264.163
InChI Key: PPJQLVAQSRXPAB-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate is a chemical compound with the molecular formula C10H18BrNO2 . It is a white solid and is used as a building block for preparing fluorinated spacers having nucleophilic and electrophilic termini .


Molecular Structure Analysis

The molecular weight of this compound is 264.16 . The InChI code for this compound is 1S/C10H18BrNO2/c1-9(2,3)14-8(13)12-10(4-5-10)6-7-11/h4-7H2,1-3H3,(H,12,13) .


Physical and Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 264.16 and a density of 1.3±0.1 g/cm3 . Its melting point is 30-32 °C .

Scientific Research Applications

Synthesis of Spirocyclopropanated Analogues of Insecticides tert-Butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate has been utilized in the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. These analogues were generated through a series of steps with overall yields ranging from 8% to 24%, highlighting the compound's utility in producing structurally complex and biologically relevant molecules (Brackmann et al., 2005).

Enantioselective Synthesis of Carbocyclic Analogues The compound has also been a critical intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its versatility in complex organic syntheses. The crystal structure of this compound confirms the relative substitution of the cyclopentane ring, mirroring that in β-2-deoxyribosylamine, which is pivotal for synthesizing specific nucleotide analogues (Ober et al., 2004).

Photochemical Ring Contraction to Cyclopropanone Derivatives Furthermore, the compound has been used in the photochemical ring contraction of 2-ethoxypyrrolin-5-ones to cyclopropanone derivatives. This process involves a series of reactions and intermediate steps, underlining the compound's role in intricate photochemical transformations (Crockett & Koch, 2003).

Synthesis of Thienopyrroles and Thienooxazepinones In another study, this compound served as a substrate in the synthesis of thienopyrroles and thienooxazepinones, compounds with potential applications in various chemical sectors, including pharmaceuticals. This underscores the compound's role in the synthesis of heterocyclic compounds, a class of compounds central to medicinal chemistry (Brugier et al., 2001).

Mechanism of Action

Target of Action

The primary targets of Tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.

Properties

IUPAC Name

tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO2/c1-9(2,3)14-8(13)12-10(4-5-10)6-7-11/h4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJQLVAQSRXPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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